
2-(4-Nitrophenoxy)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenoxy)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a benzothiazole ring substituted with a 4-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-nitrophenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Coupling Reactions: Aryl halides, palladium catalyst.
Major Products Formed
Reduction: 2-(4-Aminophenoxy)-1,3-benzothiazole.
Substitution: Various substituted benzothiazoles depending on the electrophile used.
Coupling: Biaryl compounds.
Scientific Research Applications
2-(4-Nitrophenoxy)-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)-1,3-benzothiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The benzothiazole ring can also participate in various binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenoxy)-1-phenylethanone: Similar structure but with a phenylethanone group instead of a benzothiazole ring.
4-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside: Contains a 4-nitrophenoxy group but with a different core structure.
Uniqueness
2-(4-Nitrophenoxy)-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the 4-nitrophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
79462-56-9 |
|---|---|
Molecular Formula |
C13H8N2O3S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C13H8N2O3S/c16-15(17)9-5-7-10(8-6-9)18-13-14-11-3-1-2-4-12(11)19-13/h1-8H |
InChI Key |
LVAUSLPRLNYNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


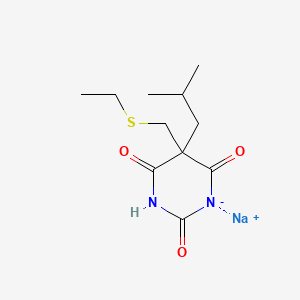
![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)


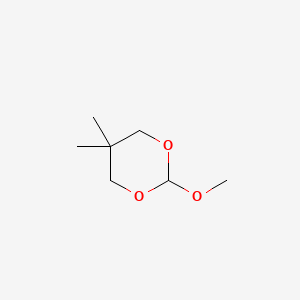
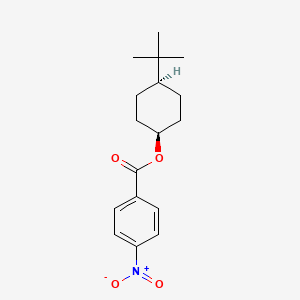
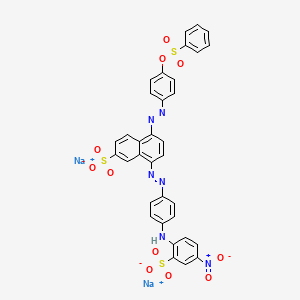
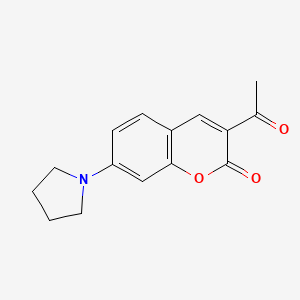
![2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B14445741.png)
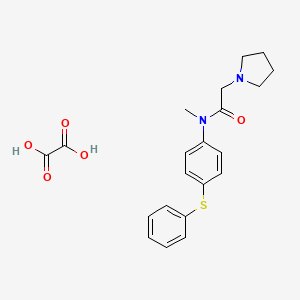
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)

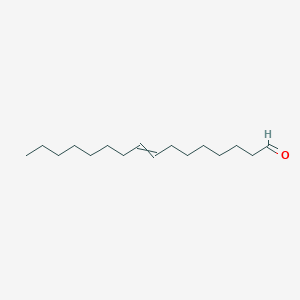
![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)
